((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol
Overview
Description
((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a phenyl group and a hydroxymethyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetonitrile and ®-glycidol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reduction methods.
Chemical Reactions Analysis
Types of Reactions
((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as LiAlH4.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ((3R,4S)-4-Phenylpyrrolidin-3-YL)carboxylic acid.
Reduction: Formation of ((3R,4S)-4-Phenylpyrrolidin-3-amine).
Substitution: Formation of ((3R,4S)-4-Phenylpyrrolidin-3-YL)chloride.
Scientific Research Applications
((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored as a precursor in the development of pharmaceutical drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a chiral building block in asymmetric synthesis.
Mechanism of Action
The mechanism by which ((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
((3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinyl)methanol: Similar structure with additional methoxy groups on the phenyl ring.
((3R,4R)-3,4-Dimethyl-3-pyrrolidinyl)methanol: Similar pyrrolidine core with different substituents.
((3R,4S)-4-(4-Chlorophenyl)-3-pyrrolidinyl)methanol: Similar structure with a chlorine substituent on the phenyl ring.
Uniqueness
((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure pharmaceuticals.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(3R,4S)-4-phenylpyrrolidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-8-10-6-12-7-11(10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDOXIYRYUVGPQ-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.